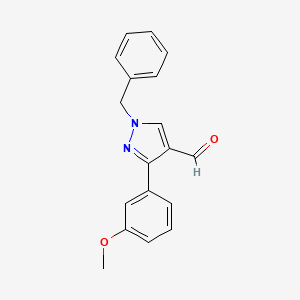

1-benzyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-benzyl-3-(3-methoxyphenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-22-17-9-5-8-15(10-17)18-16(13-21)12-20(19-18)11-14-6-3-2-4-7-14/h2-10,12-13H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTKLPUJWRJHFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C=C2C=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-benzyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazole derivative.

Methoxylation: The methoxy group is introduced via an electrophilic aromatic substitution reaction using methoxybenzene and a suitable catalyst.

Formylation: The final step involves the formylation of the pyrazole ring to introduce the aldehyde group, typically using Vilsmeier-Haack reaction conditions.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-Benzyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl and methoxy groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl and benzyl groups may enhance the compound’s binding affinity and specificity for certain biological targets. Molecular docking studies and biochemical assays are often used to elucidate these interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related compounds, focusing on substituent effects, synthesis, and bioactivity:

Table 1: Structural and Functional Comparison of Pyrazole-4-carbaldehyde Derivatives

Key Observations

Substituent Effects on Bioactivity: Electron-donating groups (e.g., -OCH₃ at C3/C4) enhance antioxidant and anti-inflammatory activity. Compound 4c (4-methoxyphenyl) showed near-standard efficacy in scavenging free radicals, attributed to increased aromatic resonance stabilization . Electron-withdrawing groups (e.g., -NO₂, -Cl) improve antibacterial activity. Halogenated derivatives (e.g., 4-chlorophenyl in ) exhibit stronger interactions with bacterial membranes .

Synthetic Flexibility: The Vilsmeier-Haack reaction is a versatile route for introducing the formyl group at C4 . Substituents at R1 (e.g., benzyl vs.

Positional Isomerism :

- The 3-methoxyphenyl substituent in the target compound vs. 4-methoxyphenyl in 4c may alter steric interactions in biological targets. Para-substituted methoxy groups allow better planar alignment for π-π stacking, while meta-substitution could disrupt binding .

Functional Group Diversity :

Biological Activity

1-benzyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This pyrazole derivative has been studied for its potential applications in treating various diseases, particularly cancer and inflammation.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O2, with a molecular weight of 294.35 g/mol. The compound features a pyrazole ring substituted with a benzyl group and a methoxyphenyl group, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, often utilizing catalysts such as vitamin B1. This method allows for the introduction of various substituents that can enhance biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and related compounds:

- Cytotoxicity : In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. For instance, one study reported an IC50 value of 2.13 µM against MCF-7 cells, indicating potent activity without significant toxicity to normal cells .

- Mechanism of Action : The compound is believed to act by inhibiting microtubule assembly, which is crucial for cancer cell division. This mechanism positions it as a potential microtubule-destabilizing agent .

Anti-inflammatory Effects

Pyrazole derivatives, including this compound, have been shown to inhibit cyclooxygenase enzymes (COX), leading to anti-inflammatory effects. This activity is particularly relevant in the context of diseases characterized by chronic inflammation.

Antiparasitic Activity

In addition to its anticancer properties, this compound has demonstrated antiparasitic effects against protozoan species such as Trypanosoma cruzi and Leishmania infantum. These findings suggest that this compound could be developed further for treating parasitic infections .

Case Studies and Experimental Data

| Study | Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Study 1 | MCF-7 | 2.13 | High cytotoxicity |

| Study 2 | SiHa | 4.34 | Significant inhibition |

| Study 3 | PC-3 | 4.46 | Moderate cytotoxicity |

| Study 4 | HepG2 | N/A | Induction of apoptosis |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that it can effectively bind to the colchicine-binding site on tubulin, further supporting its role as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1-benzyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, analogous pyrazole-4-carbaldehydes are synthesized via base-catalyzed reactions (e.g., K₂CO₃) between halogenated pyrazole precursors and substituted phenols . Optimization may include solvent selection (polar aprotic solvents like DMF), temperature control (80–100°C), and catalyst screening to improve yield and regioselectivity . Monitoring via TLC or HPLC ensures intermediate purity.

Q. How can spectroscopic techniques (FT-IR, NMR, MS) be utilized to confirm the structure of this compound?

- Answer :

- FT-IR : Key absorption bands include aldehydic C–H (~2860 cm⁻¹), C=O (~1675 cm⁻¹), and C=N (~1600 cm⁻¹). The absence of O–H (phenolic) or N–H (amine) peaks confirms successful substitution .

- ¹H-NMR : Diagnostic signals include the aldehyde proton at δ 9.8–10.2 ppm and methoxy group protons (δ ~3.8 ppm). Coupling patterns for pyrazole protons (δ 6.5–8.5 ppm) validate the aromatic scaffold .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the theoretical molecular weight (e.g., C₁₈H₁₆N₂O₂: 298.12 g/mol). Fragmentation patterns confirm substituent positions .

Q. What are the primary biological activities reported for structurally related pyrazole-4-carbaldehydes?

- Answer : Analogous compounds exhibit antibacterial activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) strains. For instance, 1-(4-isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde showed potency exceeding ampicillin against P. aeruginosa . Antiviral (HIV, flavivirus) and antitumor activities are also reported, often linked to electron-withdrawing substituents (e.g., methoxy, halogens) enhancing target binding .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the structural determination of this compound?

- Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides precise bond lengths, angles, and torsion angles. For example, the aldehyde group’s planarity and dihedral angles between the benzyl and methoxyphenyl moieties can be quantified. Hydrogen-bonding networks (e.g., C–H···O) and π-π stacking interactions clarify packing behavior. Validation tools like PLATON or CCDC Mercury ensure structural accuracy .

Q. What strategies are effective in analyzing contradictory biological activity data across pyrazole-4-carbaldehyde derivatives?

- Answer : Contradictions often arise from substituent electronic effects or assay variability. Systematic approaches include:

- QSAR Modeling : Correlate logP, Hammett σ values, and steric parameters with activity trends.

- Dose-Response Studies : Compare IC₅₀/MIC values under standardized conditions (e.g., CLSI guidelines).

- Target Docking : Use molecular dynamics to assess binding affinity variations (e.g., with bacterial DNA gyrase or viral proteases) .

Q. How can the aldehyde functional group be leveraged for further derivatization in drug discovery?

- Answer : The aldehyde group enables:

- Schiff Base Formation : Condensation with amines to form imine-linked conjugates (e.g., chitosan hybrids for enhanced bioavailability) .

- Nucleophilic Additions : Grignard or Wittig reactions to introduce alkyl/aryl chains.

- Oxime/Esterification : For prodrug design or stability enhancement (e.g., O-(4-chlorobenzoyl)oxime derivatives) .

Q. What computational methods are suitable for predicting the compound’s reactivity or metabolic pathways?

- Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., aldehyde carbon susceptibility to nucleophilic attack).

- ADMET Prediction : Tools like SwissADME estimate metabolic stability (CYP450 interactions) and toxicity (AMES test profiles) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.